3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one, with the CAS number 2201614-22-2, is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The molecular formula is , and it has a molecular weight of 235.28 g/mol . This compound falls under the category of bicyclic amines and dihydropyrazinones, which are often explored for their biological activities, particularly in the context of drug discovery.
The synthesis of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, related compounds suggest that a common approach may involve:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one features a bicyclic core with a nitrogen atom incorporated into one of the rings, characteristic of azabicyclic compounds. The dihydropyrazinone component contributes to its reactivity and potential biological activity.
CNC(=O)C1=CC=NNC1=O
which indicates its specific functional groups and connectivity.3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions would depend on the desired transformation but may include common agents like lithium aluminum hydride for reduction or potassium permanganate for oxidation.
The mechanism of action for compounds like 3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one is often linked to their interactions with biological targets such as enzymes or receptors in various metabolic pathways. The azabicyclic structure may facilitate binding to specific targets due to its conformational flexibility and ability to mimic natural substrates.
The chemical properties include stability under normal laboratory conditions but may vary depending on environmental factors such as pH and temperature. Its reactivity profile suggests potential applications in further synthetic chemistry or medicinal formulations.
3-{1-Azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one is primarily explored within scientific research contexts:
This compound represents a promising area for further research and development within pharmaceutical sciences, potentially leading to novel therapeutic agents based on its structural characteristics and biological interactions.
The retrosynthetic disconnection of 3-{1-azabicyclo[2.2.2]octan-3-yloxy}-1-methyl-1,2-dihydropyrazin-2-one reveals two primary synthons: the 1-azabicyclo[2.2.2]octane (quinuclidine) framework and the 1-methyl-1,2-dihydropyrazin-2-one heterocycle. The quinuclidine system is a rigid, tertiary amine-containing bicyclic structure with bridgehead nitrogen that confers significant stereoelectronic properties, as observed in related pharmacologically active compounds like 3-quinuclidinyl benzilate (BZ) [2]. Retrosynthetically, this scaffold can be traced to quinuclidin-3-ol precursors, which are commercially available in enantiopure forms, exemplified by (R)-3-quinuclidinol hydrochloride (CAS: 42437-96-7) with specific optical rotation [α] = -35° (c=1% in H₂O) [6]. The heterocyclic moiety derives from dihydropyrazinone synthetics, analogous to dihydropyridine methodologies where cyclization and oxidation state control are critical [3].
The strategic bond disconnection at the ether linkage suggests a late-stage coupling between a functionalized quinuclidine alcohol and an activated pyrazinone intermediate. This approach necessitates careful consideration of nucleophilic reactivity profiles and protecting group compatibility, as the tertiary amine in the quinuclidine ring may participate in unwanted side reactions. Computational studies on similar systems indicate that the bicyclic core exhibits chair-chair conformation with equatorial positioning of substituents, influencing both reactivity and stereochemical outcomes in coupling reactions [4].
Table 1: Retrosynthetic Pathways for Key Structural Elements
Structural Unit | Precursor Synthons | Disconnection Strategy | Key Challenges |
---|---|---|---|
1-Azabicyclo[2.2.2]octane | Quinuclidin-3-ol derivatives | C-O bond cleavage at C3 | Stereoselective synthesis of chiral center |
1-Methyl-1,2-dihydropyrazin-2-one | 2-Aminopropanamide derivatives | Ring closure via condensation | Regiocontrol during heterocyclization |
Ether linkage | Halopyrazinone + quinuclidinol | Nucleophilic substitution | Minimizing O- vs N-alkylation |
The stereochemically defined 1-azabicyclo[2.2.2]octan-3-ol system serves as the fundamental building block for the target compound. This intermediate is typically synthesized via intramolecular cyclization of appropriately substituted piperidine derivatives. A particularly efficient route involves the Cr(CO)₃ complexation of 1,2-dihydropyridines, followed by reductive aromatization to access enantiomerically enriched quinuclidines [3]. Alternative approaches employ photochemical cyclization of 2-azabicyclo[2.2.0]hex-5-enes, which undergo thermal rearrangement to yield the bicyclic framework [3].
Notably, 3-quinuclidinone serves as a pivotal precursor that can be stereoselectively reduced to yield either enantiomer of quinuclidin-3-ol. The reduction must overcome the topographical constraints imposed by the rigid bicyclic system, which favors reagent approach from the less hindered equatorial direction. Chiral resolution techniques employing diastereomeric salt formation or enzymatic methods have been successfully applied, as evidenced by the commercial availability of (R)-3-quinuclidinol hydrochloride with high enantiomeric purity [6]. The crystalline nature of this hydrochloride salt (melting point: 344-350°C) facilitates purification and handling during subsequent functionalization steps [6].
Other relevant intermediates include N-protected quinuclidinones, which allow selective manipulation of the carbonyl group while preventing unwanted reactions at the bridgehead nitrogen. These intermediates enable the installation of diverse functional groups at the C3 position through nucleophilic addition or transition-metal catalyzed transformations, providing access to advanced building blocks for structure-activity relationship studies.
Table 2: Key Intermediates for 1-Azabicyclo[2.2.2]octane Synthesis
Intermediate | Synthetic Route | Yield (%) | Key Characteristics |
---|---|---|---|
3-Quinuclidinone | Cyclization of 4-piperidone derivatives | 65-78% | Bicyclic ketone amenable to stereoselective reduction |
(R)-3-Quinuclidinol hydrochloride | Chiral resolution or asymmetric synthesis | >98% ee | MP: 344-350°C; [α] = -35° (c=1% in H₂O) |
N-Boc-3-azabicyclo[2.2.2]octan-3-ol | Protection with di-tert-butyl dicarbonate | 85-92% | Enhanced solubility for coupling reactions |
The formation of the ether linkage between the quinuclidine alcohol and the pyrazinone ring presents significant stereochemical challenges due to the chiral environment at C3 of the bicyclic system. Mitsunobu reactions employing diethyl azodicarboxylate (DEAD) and triphenylphosphine provide inversion of configuration, enabling access to (S)-configured ethers from readily available (R)-quinuclidinols [6]. This stereochemical outcome was confirmed through X-ray crystallographic analysis of analogous compounds, demonstrating that nucleophilic substitution proceeds with Walden inversion at the stereogenic center [5].
Alternative coupling methods include Williamson ether synthesis using activated pyrazinone halides (e.g., 3-chloro-1-methyl-1,2-dihydropyrazin-2-one) and quinuclidinols under basic conditions. Optimization studies reveal that polar aprotic solvents like dimethylformamide (DMF) facilitate this transformation at 65°C, achieving yields of 70% with minimal racemization [5] [8]. The base selection is critical, with hindered amines like N,N-diisopropylethylamine (DIPEA) proving superior to inorganic bases by minimizing N-alkylation side products [8].
Computational modeling of the transition state using density functional theory (DFT) at the M11/cc-pVDZ level indicates that the reaction follows an SN₂ mechanism with well-defined stereoelectronic requirements. The approach of the nucleophile occurs preferentially from the face opposite to the bridgehead nitrogen, resulting in stereospecific product formation. This theoretical framework aligns with experimental observations of high diastereofacial selectivity (>90% de) in analogous cyclopropene cycloadditions to azabicyclic systems [5].
The acid-sensitive nature of the dihydropyrazinone ring necessitates judicious protecting group selection during the synthetic sequence. Comparative studies reveal that tert-butoxycarbonyl (Boc) protection offers optimal stability during quinuclidine coupling, with subsequent deprotection achieved under mild acidic conditions (e.g., 10% acetic acid in dichloromethane) without compromising the ether linkage [8]. The Boc group demonstrates orthogonality to common nitrogen protecting groups, enabling selective manipulation of different functional handles in advanced intermediates.
For more demanding transformations, the trimethylsilylethoxymethyl (SEM) group provides enhanced stability under both basic and mildly acidic conditions. Removal requires specialized reagents like aluminum trichloride in dichloromethane or fluoride sources, offering compatibility with acid-labile functionalities elsewhere in the molecule [3]. However, SEM protection introduces additional mass and may complicate purification due to increased lipophilicity.
Critical evaluation of protecting group strategies identified N-methylation as a pivotal step best performed early in the synthetic sequence. Direct alkylation of unprotected dihydropyrazinones leads to overalkylation, while temporary protection of the lactam nitrogen with electron-withdrawing groups (e.g., benzyloxycarbonyl) enables selective N-methylation at the 1-position. Hydrogenolytic removal of the protecting group after alkylation affords the target 1-methyl-1,2-dihydropyrazin-2-one without competing ether cleavage [8].
Table 3: Protecting Group Evaluation for Pyrazinone Synthesis
Protecting Group | Installation Yield (%) | Deprotection Conditions | Compatibility with Quinuclidine |
---|---|---|---|
tert-Butoxycarbonyl (Boc) | 85-90 | 10% AcOH in DCM, 25°C | Excellent; no side reactions observed |
Trimethylsilylethoxymethyl (SEM) | 75-82 | 1M AlCl₃ in DCM, 0°C | Good; requires rigorous drying |
Benzyl (Bn) | 80-88 | H₂/Pd-C, EtOH | Moderate; may reduce dihydropyrazinone |
Acetyl | 92-95 | NH₃/MeOH, 25°C | Poor; competes with quinuclidine N-acylation |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0